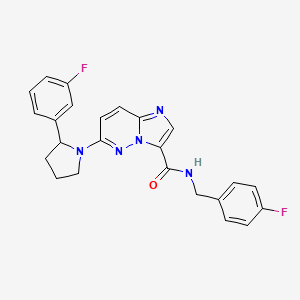
Trk-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-13 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases. These kinases play a critical role in the control of cell growth and differentiation and are responsible for various cellular signal transduction processes. TRKs are primarily expressed in neuronal cells and are involved in the development and function of the nervous system. This compound has shown potential in the research of TRK-related diseases, including various cancers .
Métodos De Preparación
The synthesis of Trk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Trk-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Trk-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TRKs and their role in cellular signaling pathways. In biology, this compound is used to investigate the effects of TRK inhibition on neuronal development and function. In medicine, it has shown promise as a potential therapeutic agent for the treatment of TRK-related cancers and other diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting TRKs .
Mecanismo De Acción
The mechanism of action of Trk-IN-13 involves the inhibition of TRKs by binding to their active sites. This prevents the interaction of TRKs with their endogenous ligands, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). By inhibiting TRK activation, this compound disrupts downstream signaling pathways, including the MAPK, PI3K, and PLCγ pathways, which are involved in cell proliferation, differentiation, and survival. This leads to the induction of cellular apoptosis and the inhibition of tumor growth in TRK-related cancers .
Comparación Con Compuestos Similares
Trk-IN-13 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include larotrectinib, entrectinib, and repotrectinib, which are also TRK inhibitors used in the treatment of TRK-related cancers. this compound has shown distinct advantages in terms of its potency and efficacy in preclinical studies. The development of second-generation TRK inhibitors, such as repotrectinib and selitrectinib, has further improved the therapeutic potential of TRK inhibition by overcoming resistance mechanisms observed with first-generation inhibitors .
Propiedades
Fórmula molecular |
C24H21F2N5O |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32) |
Clave InChI |
DNLSHEANAZGDSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


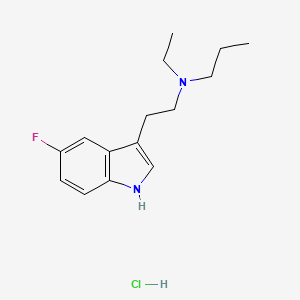

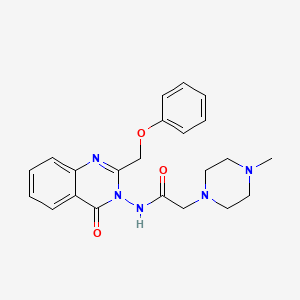
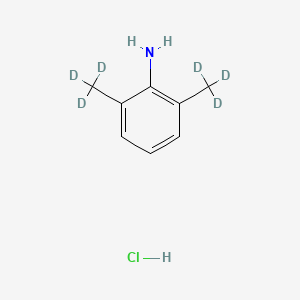

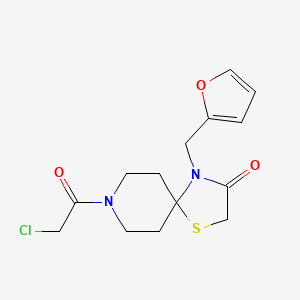
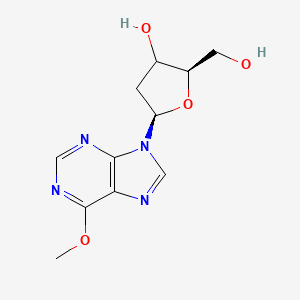
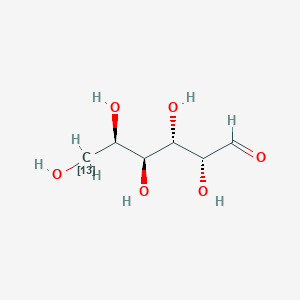
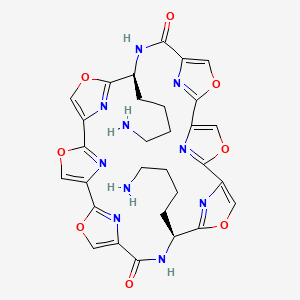



![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

